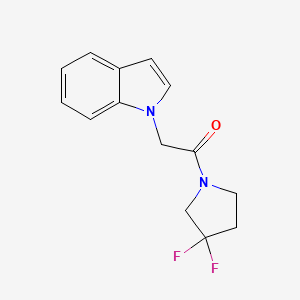

![molecular formula C11H14N4O3S B2908864 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291842-42-6](/img/structure/B2908864.png)

6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Nitroso-Triazolopyrazine Formation : A study involving Sitagliptin drug products investigated contamination with N-nitrosamines, including N-nitroso-triazolopyrazine (NTTP), which is structurally related to our compound .

- Bioisosteric Modification : Researchers have modified related structures (e.g., triazolophthalazine) to optimize inhibitors of specific kinases, such as the TGF-β type I receptor kinase (ALK5) .

Scientific Research Applications

Antimalarial Applications

A study by Karpina et al. (2020) highlights the use of [1,2,4]triazolo[4,3-a]pyridine derivatives, including a compound with a piperidin-1-ylsulfonyl group, in antimalarial drug discovery. The research involved virtual screening, molecular docking, and in vitro evaluation against Plasmodium falciparum. Certain compounds showed promising antimalarial activity, indicating the potential of these compounds in future antimalarial drug development programs (Karpina et al., 2020).

Antibacterial and Antifungal Applications

Suresh et al. (2016) synthesized a series of derivatives related to [1,2,4]triazolo[4,3-a]pyridine and evaluated them for antibacterial and antifungal activity. These compounds displayed significant activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016).

Anti-Diabetic Drug Development

Bindu et al. (2019) researched the development of anti-diabetic medications using triazolo-pyridazine-6-yl-substituted piperazines. These compounds were evaluated for their potential in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. The study suggests the effectiveness of these compounds in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Herbicidal Activity

Liu et al. (2015) explored the herbicidal properties of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives. These compounds showed high herbicidal activity at different concentrations, indicating their potential use in agriculture for weed control (Liu et al., 2015).

Cancer Treatment Applications

Bradbury et al. (2013) discussed the discovery of AZD3514, a compound derived from the [1,2,4]triazolo[4,3-b]pyridazine structure, as a potential treatment for advanced prostate cancer. This compound acts as an androgen receptor downregulator, indicating its utility in cancer therapeutics (Bradbury et al., 2013).

properties

IUPAC Name |

6-piperidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c16-11-13-12-10-5-4-9(8-15(10)11)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFIGFXJEXUAIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2908781.png)

![3-[(pyridin-3-ylmethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2908782.png)

![(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide](/img/structure/B2908784.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2908786.png)

![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2908788.png)

![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2908791.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2908796.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2908801.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide](/img/structure/B2908803.png)